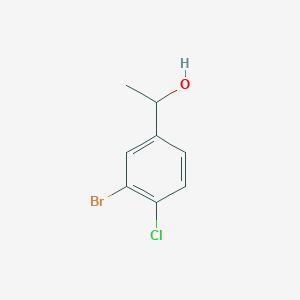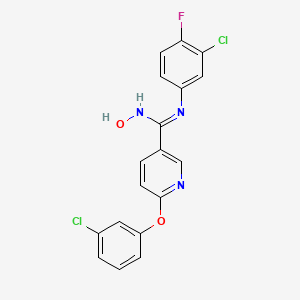
Dhodh-IN-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhodh-IN-19 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer and viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-19 typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are usually proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and adhering to stringent quality control measures. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Dhodh-IN-19 undergoes various chemical reactions, including:
Oxidation: Conversion of dihydroorotate to orotate.
Reduction: Inhibition of DHODH activity.
Substitution: Modifications to enhance potency and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions include orotate and other intermediates in the pyrimidine biosynthesis pathway. These products are essential for nucleic acid synthesis and cellular proliferation .
Applications De Recherche Scientifique
Dhodh-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study pyrimidine biosynthesis and enzyme inhibition.
Biology: Investigated for its role in cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Dhodh-IN-19 exerts its effects by inhibiting DHODH, the enzyme responsible for catalyzing the fourth step in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately cell death. The molecular targets and pathways involved include the mitochondrial respiratory chain and pyrimidine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.
Teriflunomide: A derivative of leflunomide used for multiple sclerosis.
Brequinar: A potent DHODH inhibitor with anticancer properties
Uniqueness
Dhodh-IN-19 is unique due to its high potency and selectivity for DHODH. It has shown promising results in preclinical studies for various diseases, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C22H18ClF6N3O3 |
|---|---|
Poids moléculaire |
521.8 g/mol |
Nom IUPAC |
2-[4-[(Z)-2-(2-chloro-6-fluorophenyl)-1-fluoroethenyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-4-ethyl-5-(hydroxymethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H18ClF6N3O3/c1-3-31-20(10-33)30-32(21(31)34)18-9-19(35-11(2)22(27,28)29)13(8-17(18)26)16(25)7-12-14(23)5-4-6-15(12)24/h4-9,11,33H,3,10H2,1-2H3/b16-7-/t11-/m0/s1 |
Clé InChI |
VRGIITSIPNKYAT-FQKZPNAISA-N |
SMILES isomérique |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)/C(=C/C3=C(C=CC=C3Cl)F)/F)F)CO |
SMILES canonique |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=CC3=C(C=CC=C3Cl)F)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


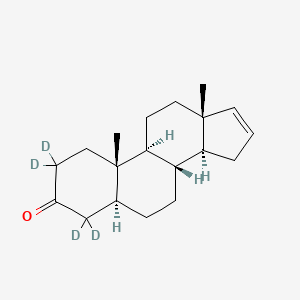
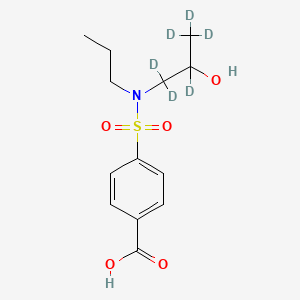
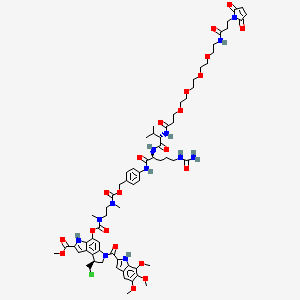
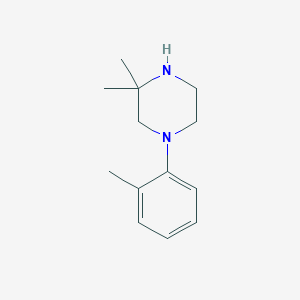
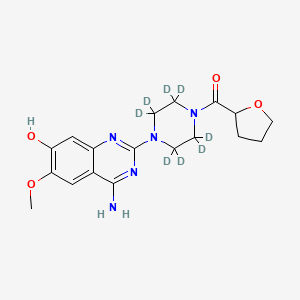
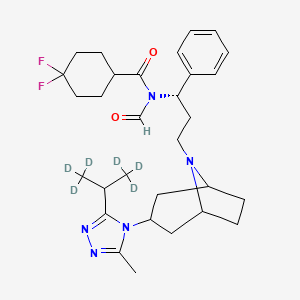
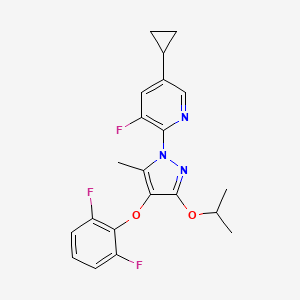
![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
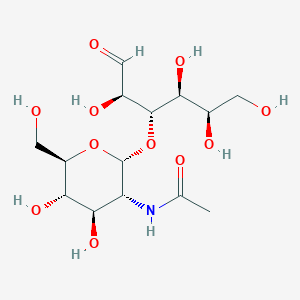
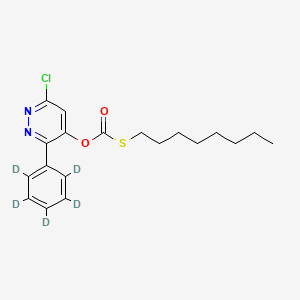
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
